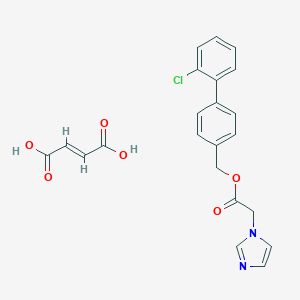

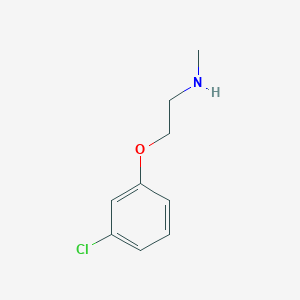

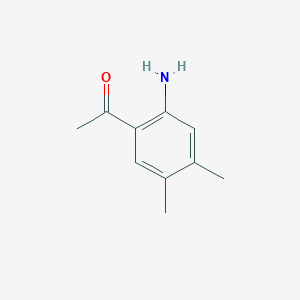

1-苄基氮杂环丁烷-3-甲酸甲酯

描述

Synthesis Analysis

The synthesis of Methyl 1-benzylazetidine-3-carboxylate and related compounds involves innovative strategies to form functionalized scaffolds. For example, a new strategy for the synthesis of 1,4-benzodiazepine derivatives from methyl 1-arylaziridine-2-carboxylates has been developed, which includes N-benzylation and highly regioselective ring-opening reactions, followed by intramolecular nucleophilic displacement, showing the versatility of related azetidine carboxylates in synthetic chemistry (Wang et al., 2008).

Molecular Structure Analysis

Molecular structure analysis is critical for understanding the reactivity and interaction of Methyl 1-benzylazetidine-3-carboxylate. Crystallographic studies have been conducted on similar compounds, revealing how crystallization conditions affect molecular structure and interactions, providing insight into the structural dynamics of azetidine derivatives (Arshad et al., 2013).

Chemical Reactions and Properties

Methyl 1-benzylazetidine-3-carboxylate undergoes various chemical reactions, highlighting its reactivity and potential for creating complex molecules. For instance, palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids demonstrate the compound's versatility in synthetic applications (Giri et al., 2007).

科学研究应用

苯二氮卓衍生物的合成:王等人 (2008) 的一项研究详细介绍了一种使用 1-芳基氮丙啶-2-甲酸甲酯(包括 1-苄基氮杂环丁烷-3-甲酸甲酯)合成 1,4-苯二氮卓衍生物的新方法。该方法由于其简单性和产生的功能化 1,4-苯二氮卓骨架(可用于进一步的化学操作)而在合成和药物化学中具有重要意义 (Wang 等人,2008).

开环聚合:桥本和山下 (1986) 研究了与 1-苄基氮杂环丁烷-3-甲酸甲酯密切相关的 1-苄基氮杂环丁烷的开环聚合。他们发现,可以使用阳离子引发剂实现这种聚合,从而形成白色粉末状聚合物。这项研究有助于我们了解氮杂环丁烷衍生物的聚合过程 (桥本和山下,1986).

羧酸中 C-H 键官能化:Giri 等人 (2007) 的研究表明,1-苄基氮杂环丁烷-3-甲酸甲酯可用于简单羧酸中 C-H 键的官能化。这项研究证明了这些键的甲基化和芳基化的可行性,这在有机合成领域至关重要 (Giri 等人,2007).

氮杂环丁烷衍生物的生物转化:Leng 等人 (2009) 探索了外消旋 1-苄基氮杂环丁烷-2-腈和酰胺底物的生物转化,其中包括 1-苄基氮杂环丁烷-3-甲酸甲酯的衍生物。他们展示了对氮杂环丁烷-2-羧酸和酰胺衍生物的有效且对映选择性的转化,这是不对称合成中的一个关键过程 (Leng 等人,2009).

吡咯里西啶生物碱的合成:Vanecko 和 West (2005) 研究了从 1-苄基氮杂环丁烷-2-甲酸甲酯开始的氮杂环丁烷基正离子张力的环扩大反应,以获得吡咯里西啶生物碱。他们的方法为这些具有生物学意义的化合物提供了一种高收率、高效的途径 (Vanecko 和 West,2005).

属性

IUPAC Name |

methyl 1-benzylazetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)11-8-13(9-11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWRHWYGXKWOOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595292 | |

| Record name | Methyl 1-benzylazetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103491-29-8 | |

| Record name | Methyl 1-benzylazetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11812.png)

![4-Methylthieno[2,3-d]pyrimidine](/img/structure/B11840.png)